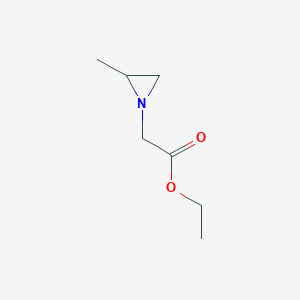
Ethyl 2-(2-methylaziridin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-methylaziridin-1-yl)acetate is a chemical compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high strain energy, making them reactive intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-methylaziridin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-methylaziridine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of ethyl (2-methylaziridin-1-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation ensures high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-methylaziridin-1-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted amines, thioethers, and ethers, respectively.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding N-oxide.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents at room temperature or slightly elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile are used under mild conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran is used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted amines, thioethers, and ethers.
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-methylaziridin-1-yl)acetate has found applications in various scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to form stable intermediates and its reactivity towards various biological targets.
Material Science: It is used in the synthesis of polymers and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is used to study the mechanisms of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of ethyl (2-methylaziridin-1-yl)acetate involves its reactivity towards nucleophiles and electrophiles. The strained aziridine ring opens upon nucleophilic attack, leading to the formation of various substituted products. The ester group can undergo hydrolysis or reduction, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Ethyl 2-(2-methylaziridin-1-yl)acetate can be compared with other aziridine derivatives, such as:
Ethyl aziridine-2-carboxylate: Similar in structure but lacks the methyl group on the aziridine ring, leading to different reactivity and applications.
2-Methylaziridine: Lacks the ester group, making it less versatile in synthetic applications.
N-Substituted aziridines:
This compound stands out due to its unique combination of an aziridine ring and an ester group, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
ethyl 2-(2-methylaziridin-1-yl)acetate |
InChI |
InChI=1S/C7H13NO2/c1-3-10-7(9)5-8-4-6(8)2/h6H,3-5H2,1-2H3 |
Clave InChI |
GJYRDULKNWWDEW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1CC1C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanone](/img/structure/B1500792.png)


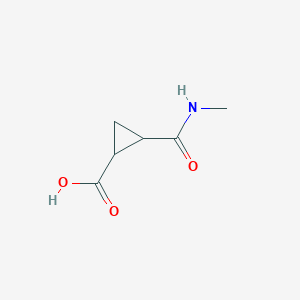
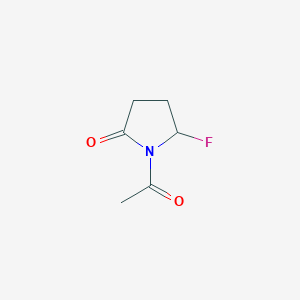
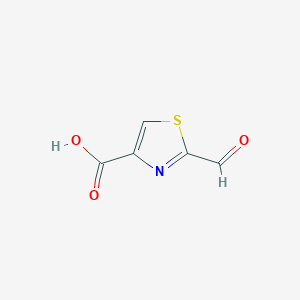

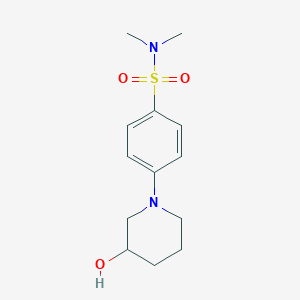

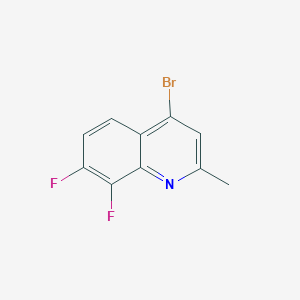
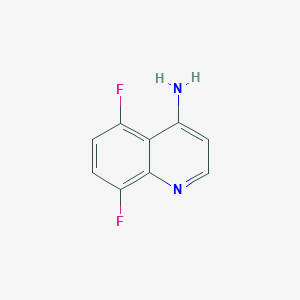
![2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-4-yl]-acetamide](/img/structure/B1500818.png)
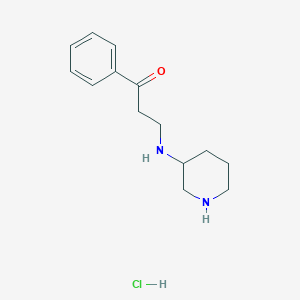
![2-(2-(3-(hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile](/img/structure/B1500824.png)
